molecular formula C9H12N4 B15275957 2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine

2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B15275957
M. Wt: 176.22 g/mol
InChI Key: NRLRQRBXHJTEAP-UHFFFAOYSA-N
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Description

2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of 2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures ranging from 80°C to 120°C .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its antitumor activity, the compound may inhibit enzymes involved in DNA replication or repair, leading to the suppression of tumor cell growth .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C9H12N4/c1-6(2)7-5-9-11-4-3-8(10)13(9)12-7/h3-6H,10H2,1-2H3

InChI Key

NRLRQRBXHJTEAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=CC=NC2=C1)N

Origin of Product

United States

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